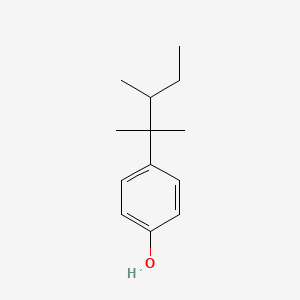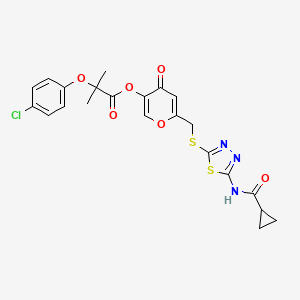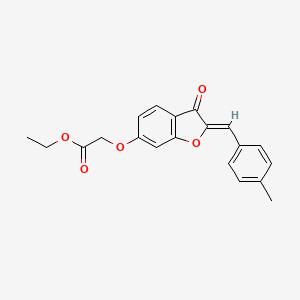![molecular formula C12H6ClF3N4S B2939913 3-Chloro-6-[3-(trifluoromethyl)phenyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 303996-20-5](/img/structure/B2939913.png)
3-Chloro-6-[3-(trifluoromethyl)phenyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Chloro-6-[3-(trifluoromethyl)phenyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazine” is a compound that belongs to the class of 1,2,4-triazolo[4,3-b]pyridazines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[4,3-b][1,3,4]thiadiazines derivatives, which are structurally similar to the compound , has been reported . The synthesis involves heating 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry DMF, initially in the presence of potassium carbonate for 2 hours, and subsequently with p-TsOH .Aplicaciones Científicas De Investigación
Anti-Cancer Studies
The compound has shown promising results in anti-cancer studies . It was found that one of the derivatives of this compound, RB7, had remarkable anti-cancer activity on HT-29 colon cancer cell lines . It was discovered that RB7 induced the mitochondrial apoptotic pathway by up-regulating Bax and down-regulating Bcl2, eventually leading to the activation of Caspase 3 in HT-29 cells and initiation of cell death via the mitochondrial apoptotic pathway .
Drug Design
The trifluoromethyl group, which is present in the compound, is a common feature in many FDA-approved drugs . This group has been found to exhibit numerous pharmacological activities . Therefore, the compound could potentially be used in the design of new drugs.
Synthesis of Derivatives
The compound can be used as an intermediate in the synthesis of a wide variety of derivatives . These derivatives can be synthesized by treating the compound with an array of isocyanates in the presence of triethylamine . The resultant compounds were synthesized in excellent yields under mild reaction conditions .
Pharmacophore in FDA-Approved Drugs
The trifluoromethyl group in the compound acts as one of the pharmacophores in 19 FDA-approved drugs over the past 20 years . This highlights the importance of the compound in the pharmaceutical industry.
Antidepressant Applications
The compound, due to its pyrazine ring, could potentially be used in the development of antidepressant drugs .
Antipsychotic Applications
Similarly, the compound could also be used in the development of antipsychotic drugs .
Antihistamine Applications
The compound could potentially be used in the development of antihistamine drugs .
Anti-Inflammatory Applications
The compound could potentially be used in the development of anti-inflammatory drugs .
Direcciones Futuras
The future directions for “3-Chloro-6-[3-(trifluoromethyl)phenyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazine” and similar compounds could involve further exploration of their diverse pharmacological activities . In particular, their potential as anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents could be investigated further .
Mecanismo De Acción
Target of Action
The primary target of 3-Chloro-6-[3-(trifluoromethyl)phenyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazine is currently unknown
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Propiedades
IUPAC Name |
3-chloro-6-[3-(trifluoromethyl)phenyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N4S/c13-11-18-17-9-4-5-10(19-20(9)11)21-8-3-1-2-7(6-8)12(14,15)16/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAFOBDDCXRZJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=NN3C(=NN=C3Cl)C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-[3-(trifluoromethyl)phenyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl [4-({2-[(2-bromo-4-methylphenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2939830.png)
![3-(Hydroxymethyl)-8-thiabicyclo[3.2.1]octane 8,8-dioxide](/img/structure/B2939834.png)

![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2939836.png)


![1-[6-(Pyridin-4-ylmethylsulfanyl)benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2939839.png)
![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N-methylamine](/img/structure/B2939840.png)
![N-(sec-butyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2939841.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2939844.png)

![5-Methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2939847.png)

